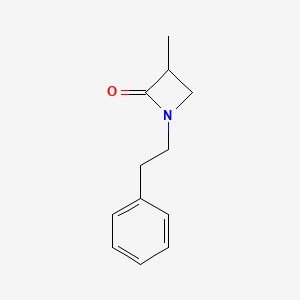
3-Methyl-1-(2-phenylethyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(2-phenylethyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are significant in medicinal chemistry due to their presence in β-lactam antibiotics, such as penicillins and cephalosporins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-phenylethyl)azetidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1-(2-phenylethyl)amine with chloroacetyl chloride in the presence of a base like triethylamine can yield the desired azetidinone . Another method involves the use of molecular iodine as a catalyst under microwave irradiation, which has been shown to be effective for synthesizing various 2-azetidinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(2-phenylethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azetidinone ring to an azetidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced azetidine compounds, and various substituted azetidinones .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(2-phenylethyl)azetidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(2-phenylethyl)azetidin-2-one involves its interaction with biological targets, such as enzymes and proteins. The azetidinone ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: A β-lactam antibiotic with a similar azetidinone ring structure.
Cephalosporin: Another β-lactam antibiotic with a bicyclic structure containing an azetidinone ring.
Carbapenem: A class of β-lactam antibiotics with a broad spectrum of activity.
Uniqueness
3-Methyl-1-(2-phenylethyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other β-lactam antibiotics, it has a phenylethyl group that can enhance its binding affinity and specificity towards certain biological targets .
Eigenschaften
CAS-Nummer |
883899-11-4 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
3-methyl-1-(2-phenylethyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-10-9-13(12(10)14)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI-Schlüssel |
IJUHCGDCWCZIPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C1=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
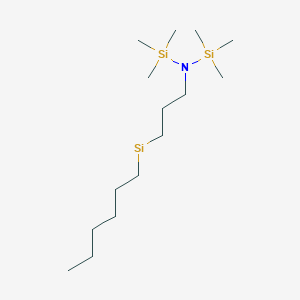

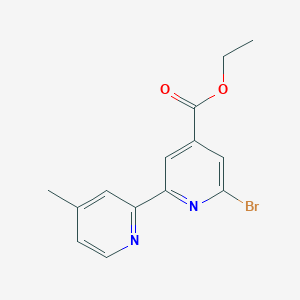
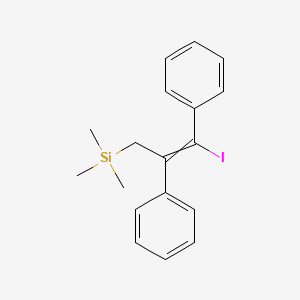
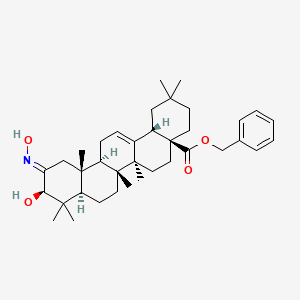
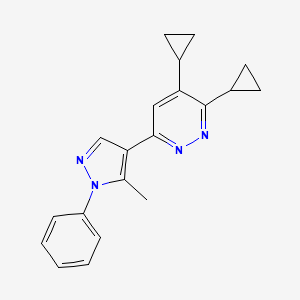
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)
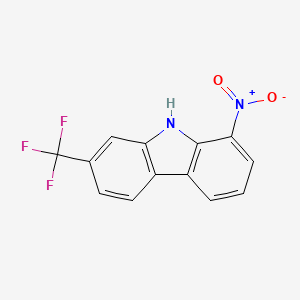
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
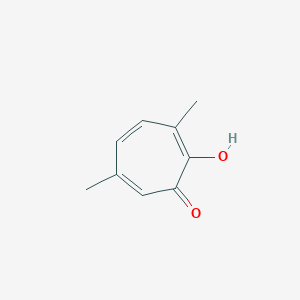
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
